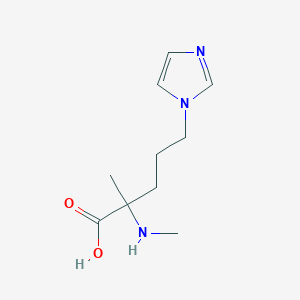
5-Amino-2,3-dimethylbenzoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2,3-dimethylbenzoicacidhydrochloride is an organic compound with significant applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dimethylbenzoicacidhydrochloride typically involves the reaction of 2,3-dimethylbenzoic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt form is achieved by treating the resulting amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions using advanced equipment to maintain the required reaction conditions. The process includes purification steps such as crystallization or distillation to ensure high purity of the final product.
化学反応の分析
Types of Reactions
5-Amino-2,3-dimethylbenzoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, amines, and quinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-Amino-2,3-dimethylbenzoicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Amino-2,3-dimethylbenzoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Similar Compounds
- 5-Amino-2-methylbenzoic acid
- 5-Amino-2,3-dimethylbenzoic acid
- 5-Amino-2,3-dimethylbenzamide
Uniqueness
5-Amino-2,3-dimethylbenzoicacidhydrochloride is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
特性
分子式 |
C9H12ClNO2 |
|---|---|
分子量 |
201.65 g/mol |
IUPAC名 |
5-amino-2,3-dimethylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-5-3-7(10)4-8(6(5)2)9(11)12;/h3-4H,10H2,1-2H3,(H,11,12);1H |
InChIキー |
KGSBHBLXZABMTO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C)C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


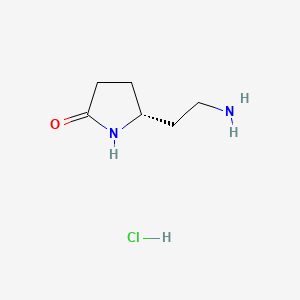

![2-{Benzyl[(5-methylfuran-2-yl)methyl]amino}ethanol](/img/structure/B13629801.png)

![4-Chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629812.png)
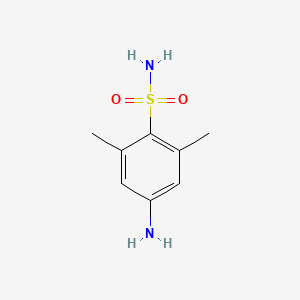
![(3R,4R)-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol](/img/structure/B13629828.png)
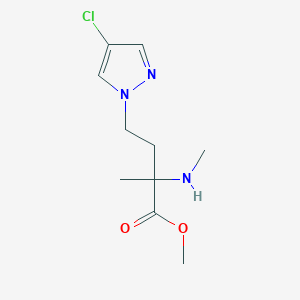
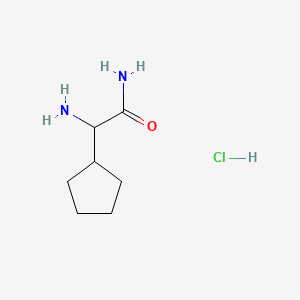


![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride](/img/structure/B13629850.png)

